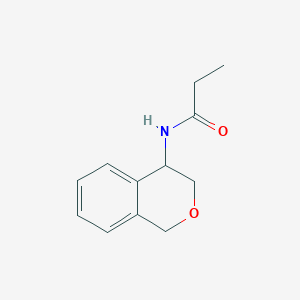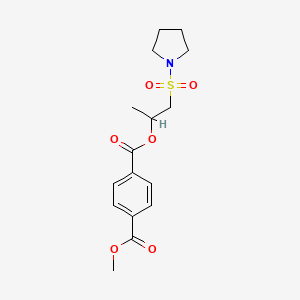![molecular formula C20H23ClN2O3 B7429670 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride](/img/structure/B7429670.png)
1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is commonly referred to as DPA-714 and belongs to the family of benzodiazepine derivatives. DPA-714 is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein found in the central nervous system and peripheral tissues.
Wirkmechanismus
DPA-714 binds to the 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride, which is a transmembrane protein located in the outer mitochondrial membrane. This compound is involved in various cellular processes such as cholesterol transport, apoptosis, and mitochondrial respiration. DPA-714 binding to this compound results in the modulation of these processes, leading to a reduction in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of neuroinflammation. DPA-714 also reduces the activation of microglia and astrocytes, which are the main immune cells in the central nervous system. Additionally, DPA-714 has been shown to improve mitochondrial function, which is impaired in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPA-714 in lab experiments is its selectivity for 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride. This allows for the specific targeting of activated microglia in neuroinflammatory conditions. Additionally, DPA-714 has a high affinity for this compound, which allows for the detection of low levels of neuroinflammation. However, one of the limitations of using DPA-714 is its low brain penetration, which can limit its use in imaging studies.
Zukünftige Richtungen
There are several future directions for the use of DPA-714 in scientific research. One of the areas of interest is the use of DPA-714 in the early detection of neuroinflammation in various neurological disorders. Additionally, DPA-714 can be used to monitor the efficacy of treatments for neuroinflammation. Another future direction is the development of novel 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride ligands with improved brain penetration and selectivity. These ligands can be used to improve the sensitivity and specificity of neuroimaging studies.
Conclusion:
In conclusion, DPA-714 is a promising compound that has gained significant interest in scientific research due to its unique properties. Its selectivity for this compound makes it a useful tool in the detection and monitoring of neuroinflammation in various neurological disorders. The development of novel this compound ligands can further improve the sensitivity and specificity of neuroimaging studies.
Synthesemethoden
The synthesis of DPA-714 involves the reaction of 4-(1,4-Diazepane-1-carbonyl)phenol with 4-bromo-α-ethylbenzene in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of DPA-714 is in the field of neuroimaging. 1-[4-[4-(1,4-Diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride is upregulated in activated microglia, which is a hallmark of neuroinflammation. DPA-714 can be used as a radiotracer in positron emission tomography (PET) imaging to detect neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[4-[4-(1,4-diazepane-1-carbonyl)phenoxy]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3.ClH/c1-15(23)16-3-7-18(8-4-16)25-19-9-5-17(6-10-19)20(24)22-13-2-11-21-12-14-22;/h3-10,21H,2,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZCVELEZBFROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)


![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
